molecular formula C11H14O3 B2592692 [4-(Oxolan-3-yloxy)phenyl]methanol CAS No. 1339476-49-1

[4-(Oxolan-3-yloxy)phenyl]methanol

Cat. No.: B2592692
CAS No.: 1339476-49-1
M. Wt: 194.23
InChI Key: QEEBBAQNFZWTCA-UHFFFAOYSA-N
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Description

[4-(Oxolan-3-yloxy)phenyl]methanol: is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is also known by its IUPAC name, [4-(tetrahydro-3-furanyloxy)phenyl]methanol . This compound is characterized by the presence of a phenyl ring substituted with a methanol group and an oxolane (tetrahydrofuran) ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Oxolan-3-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with tetrahydrofuran in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Oxolan-3-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form [4-(Oxolan-3-yloxy)phenyl]methane.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: Formation of [4-(Oxolan-3-yloxy)phenyl]aldehyde or [4-(Oxolan-3-yloxy)phenyl]carboxylic acid.

    Reduction: Formation of [4-(Oxolan-3-yloxy)phenyl]methane.

    Substitution: Formation of [4-(Oxolan-3-yloxy)phenyl]halides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of novel polymers and resins.

Mechanism of Action

The mechanism of action of [4-(Oxolan-3-yloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

  • [4-(Oxolan-2-yloxy)phenyl]methanol
  • [4-(Oxolan-4-yloxy)phenyl]methanol
  • [4-(Oxolan-3-yloxy)phenyl]ethanol

Comparison:

  • [4-(Oxolan-3-yloxy)phenyl]methanol is unique due to the position of the oxolane ring and the methanol group, which can influence its reactivity and interaction with other molecules.
  • Compared to [4-(Oxolan-2-yloxy)phenyl]methanol , the position of the oxolane ring in This compound may result in different steric and electronic effects.
  • [4-(Oxolan-4-yloxy)phenyl]methanol has the oxolane ring in a different position, which can affect its chemical properties and applications.
  • [4-(Oxolan-3-yloxy)phenyl]ethanol differs by having an ethanol group instead of a methanol group, which can alter its solubility and reactivity.

Properties

IUPAC Name

[4-(oxolan-3-yloxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEBBAQNFZWTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339476-49-1
Record name [4-(oxolan-3-yloxy)phenyl]methanol
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